molecular formula C₄H₂D₇I B1164441 1-Iodobutane-2,2,3,3,4,4,4-D7

1-Iodobutane-2,2,3,3,4,4,4-D7

Cat. No.: B1164441
M. Wt: 191.06
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodobutane-2,2,3,3,4,4,4-D7 is a deuterium-labeled alkyl halide featuring seven deuterium atoms at the 2, 3, and 4 positions of the butane chain, creating a molecular structure of CD3-CD2-CD2-I. This isotopic labeling pattern makes it particularly valuable as a stable isotopologue in analytical chemistry and metabolic research . The compound serves as a critical building block in synthetic organic chemistry, especially in deuterium incorporation strategies for pharmaceutical development and metabolic studies . Its primary research applications include use as an internal standard in mass spectrometry-based quantification methods, where the mass shift created by the deuterium atoms enables precise measurement and tracking of analogous non-deuterated compounds in complex biological matrices. In mechanistic studies, this deuterated reagent allows researchers to investigate reaction pathways, kinetic isotope effects, and metabolic fate of butane-containing compounds through tracing capabilities. The compound is stabilized with copper to prevent degradation and maintain purity during storage . As with all specialized research chemicals, this compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should implement appropriate safety protocols when handling this compound, including use in well-ventilated areas and wearing suitable personal protective equipment, consistent with standard practices for handling alkyl halides.

Properties

Molecular Formula

C₄H₂D₇I

Molecular Weight

191.06

Synonyms

1-Iodo-Butane-d7;  1-Iodo-n-butane-d7;  1-Iodobutane-d7;  4-Iodobutane-d7;  Butyl Iodide-d7;  NSC 8420-d7;  n-Butyl iodide-d7

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Iodobutane-2,2,3,3,4,4,4-D7 has the molecular formula C4H2D7I and a molecular weight of 191.06 g/mol. The presence of deuterium (D) in the structure enhances its stability and alters its physical properties compared to non-deuterated counterparts.

Mass Spectrometry

One of the primary applications of this compound is as an isotopic standard in mass spectrometry. Its distinct isotopic signature allows for accurate quantification and identification of compounds in complex mixtures. The compound can be utilized to calibrate instruments and validate methods for analyzing biological samples and environmental pollutants .

Organic Synthesis

This compound is employed in organic synthesis as a reagent for producing deuterated derivatives of various organic compounds. Its use in substitution reactions enables researchers to trace reaction pathways and study mechanisms due to the unique mass difference introduced by deuterium .

Proteomics Research

In proteomics, this compound is utilized for labeling peptides and proteins. The incorporation of deuterium enhances the sensitivity and resolution of mass spectrometry analyses. This application is crucial for understanding protein interactions and post-translational modifications .

Case Study 1: Mass Spectrometry Calibration

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound as an internal standard for mass spectrometry analysis of metabolites in biological fluids. The researchers found that using this compound improved the precision of metabolite quantification significantly compared to traditional standards .

Case Study 2: Organic Reaction Mechanisms

Another research project focused on using this compound to investigate nucleophilic substitution mechanisms in organic reactions. The results indicated that the deuterated compound provided clearer insights into reaction kinetics and product formation due to the observable kinetic isotope effect .

Data Table: Comparison of Applications

Application AreaDescriptionBenefits
Mass SpectrometryUsed as an isotopic standard for calibrationEnhances accuracy and precision
Organic SynthesisReagent for producing deuterated compoundsTraces reaction pathways
Proteomics ResearchLabels proteins for mass spectrometry analysisImproves sensitivity and resolution

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

As an alkyl iodide, 1-iodobutane-D7 undergoes Sₙ2 reactions with nucleophiles. Its deuterated chain influences reaction kinetics due to isotopic mass effects.

Key Reactions:

  • Reaction with NaI in Acetone :
    A classic Sₙ2 bimolecular substitution occurs, forming butane-D7 and regenerating NaI. The deuterium substitution slows the reaction slightly compared to non-deuterated 1-iodobutane due to the kinetic isotope effect (KIE) ( ).

    Mechanism :

    \text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}+\text{NaI}\xrightarrow{\text{acetone}}\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{Na}+\text{I}^-\rightarrow \text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}\(\text{retention})
  • Reaction with Hydroxide (OH⁻) :
    Forms 1-butanol-D7 via Sₙ2 displacement. Deuterium substitution at β positions reduces reaction rates by ~10–20% ( ).

Elimination Reactions

Under basic conditions, 1-iodobutane-D7 undergoes E2 elimination to form 1-butene-D6, with deuterium influencing regioselectivity.

Reaction Conditions Product Deuterium Effect
KOH (alcohol), Δ1-Butene-D6Altered transition state geometry due to C-D bond strength ( )

Mechanistic Insight :
The stronger C-D bond (vs. C-H) increases the activation energy for elimination, favoring substitution pathways slightly more than in non-deuterated analogs ( ).

Reduction Reactions

1-Iodobutane-D7 is reduced to butane-D7 by agents like LiAlH₄ or HI:

\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}+\text{HI}\rightarrow \text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{H}+\text{I}_2\(\text{via radical intermediates})

Deuterium labeling allows tracking of hydrogen/deuterium transfer steps in radical mechanisms ( ).

Oxidative and Thermal Decomposition

  • Thermal Stability :
    Decomposes above 130°C, releasing toxic iodide vapors ( ).

  • Oxidation :
    Reacts with strong oxidizers (e.g., HNO₃) to form deuterated carboxylic acids or ketones, depending on conditions ( ).

Isotope Effects in Research

Deuterium substitution in 1-iodobutane-D7 provides critical insights into:

  • Mechanistic Probes : Distinguishing between concerted (Sₙ2) and stepwise (Sₙ1) pathways via isotopic labeling ( ).

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: 191.06 g/mol (vs. 184.01 g/mol for non-deuterated 1-iodobutane) .
  • Deuterium Content : 98 atom% D .
  • Structure : The iodine atom remains at the terminal (1-) position, while deuterium substitution occurs at carbons 2, 3, and 4 (Figure 1).

Structural and Isotopic Variants of Iodobutane

Table 1: Comparison of Iodobutane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Deuterium Content Boiling Point (°C) Key Applications Source
1-Iodobutane C₄H₉I 184.01 0% 119–120 Alkylating agent, synthesis
1-Iodobutane-d7 C₄H₂D₇I 191.06 98% D ≈119–120* KIE studies, isotopic tracing
1-Iodobutane-d9 C₄D₉I 193.07 99% D ≈119–120* NMR spectroscopy
2-Iodobutane C₄H₉I 184.01 0% 119–120 Catalysis, organic synthesis
2-Iodobutane-d9 C₄D₉I 193.07 99% D ≈119–120* Mechanistic studies

*Deuterium substitution minimally affects boiling points but alters density and refractive index.

Key Observations :

  • Positional Isomerism : 1-Iodobutane-d7 and 2-iodobutane differ in iodine placement (terminal vs. secondary carbon), affecting reactivity. For example, 2-iodobutane shows lower catalytic efficiency in tosyloxylation reactions due to steric hindrance .
  • Deuterium Content : The d7 variant offers intermediate deuteration compared to d9 (fully deuterated butane chain). This partial substitution is advantageous for studying specific C–H bond reactivities .

Fluorinated Iodobutane Derivatives

Fluorinated analogs, such as 2,2,3,3,4,4,4-heptafluoro-1-iodobutane (C₄H₂F₇I), exhibit distinct properties due to fluorine’s electronegativity and steric effects:

Table 2: Comparison with Fluorinated Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties Applications Source
1-Iodobutane-d7 C₄H₂D₇I 191.06 ≈119–120 High isotopic purity, copper-stabilized Isotopic labeling
2,2,3,3,4,4,4-Heptafluoro-1-iodobutane C₄H₂F₇I 309.95 91–92 Low polarity, high thermal stability Fluorinated surfactant synthesis

Key Observations :

  • Boiling Points : Fluorination drastically reduces boiling points (e.g., 91–92°C for heptafluoro derivative vs. ≈119–120°C for iodobutane-d7) due to weakened intermolecular forces .
  • Reactivity : Fluorinated iodobutanes are less nucleophilic but more resistant to oxidation, making them suitable for specialized catalysis .

Kinetic Isotope Effects (KIE) and Reactivity

Deuterium substitution in 1-iodobutane-d7 introduces measurable KIEs. For example:

  • C–D Bond Cleavage : Reactions involving C–D bond breaking (e.g., SN2 substitutions) proceed slower than C–H bond cleavage, with KIEs ranging from 2–7 depending on solvent and mechanism .

Preparation Methods

Table 1: Reaction Conditions for Nucleophilic Substitution

ParameterValue
Temperature80–100°C
Reaction Time12–24 hours
HI Concentration57–63% (w/w)
Deuterium Incorporation≥98 atom % D

Hydrogen-Deuterium Exchange Catalyzed by Transition Metals

Deuterium labeling can also be achieved through post-synthetic H-D exchange using transition metal catalysts. This method involves exposing non-deuterated 1-iodobutane to deuterium gas (D2) in the presence of palladium or platinum catalysts:

C4H9I+D2Pd/CC4D7H2I+HD\text{C}4\text{H}9\text{I} + \text{D}2 \xrightarrow{\text{Pd/C}} \text{C}4\text{D}7\text{H}2\text{I} + \text{HD}

Critical Factors:

  • Catalyst Selection : Palladium on carbon (Pd/C) achieves >90% deuteration at β- and γ-positions, while platinum oxides favor α-position labeling.

  • Reaction Optimization : Elevated pressures (3–5 bar) and temperatures (120–150°C) enhance deuterium uptake but risk side reactions like hydrodeiodination.

Table 2: H-D Exchange Performance Metrics

CatalystTemperature (°C)Pressure (bar)Deuteration Efficiency
Pd/C130492%
PtO21403.585%

Finkelstein Reaction with Deuterated Alkyl Halides

The Finkelstein reaction substitutes bromide or chloride in deuterated alkyl halides with iodide. For instance, 1-bromobutane-2,2,3,3,4,4,4-D7 reacts with sodium iodide (NaI) in acetone:

C4D7H2Br+NaIC4D7H2I+NaBr\text{C}4\text{D}7\text{H}2\text{Br} + \text{NaI} \rightarrow \text{C}4\text{D}7\text{H}2\text{I} + \text{NaBr}

Advantages and Limitations:

  • High Yield : Acetone’s polar aprotic nature drives the reaction to >90% completion.

  • Isotopic Fidelity : Starting material must be ≥98% deuterated to prevent proton retention at methyl groups.

Purification and Stabilization Protocols

Post-synthesis purification ensures chemical and isotopic purity:

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates the product (boiling point: 119–121°C).

  • Copper Stabilization : Adding metallic copper (0.1–0.5% w/w) quenches free iodine and prevents radical-mediated decomposition.

Table 3: Analytical Characterization Data

TechniqueParameterResult
Gas ChromatographyChemical Purity≥98%
Mass SpectrometryIsotopic Enrichment98.2 atom % D
NMR SpectroscopyDeuterium DistributionComplete β,γ-labeling

Challenges and Mitigation Strategies

  • Isotopic Dilution : Trace moisture introduces protons, necessitating anhydrous conditions and molecular sieves.

  • Byproduct Formation : Side products like 2-iodobutane are minimized via precise temperature control and catalytic poisoning.

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